Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate is a chemical compound with the CAS Number: 473837-03-5. It has a molecular weight of 283.37 and its IUPAC name is tert-butyl 4- (2-ethoxy-1-methyl-2-oxoethylidene)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO4/c1-6-19-13(17)11(2)12-7-9-16(10-8-12)14(18)20-15(3,4)5/h6-10H2,1-5H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Scientific Research Applications
Synthesis in Medicinal Chemistry
Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate and its derivatives are primarily used as key intermediates in the synthesis of various biologically active compounds. For instance, a derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is crucial in synthesizing Vandetanib, a medication used for certain types of cancer treatments (Wang et al., 2015). Similarly, another derivative plays a significant role in synthesizing Crizotinib, another anticancer drug (Kong et al., 2016).
X-ray Crystallography and Molecular Structure Analysis
X-ray crystallography studies have revealed detailed molecular structures of various derivatives. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show molecular packing driven by strong hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004).
Potential in Developing Small Molecule Anticancer Drugs
Some derivatives of this compound have shown potential as intermediates for developing small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an essential intermediate for such drugs, indicating a broader scope in medicinal chemistry (Zhang et al., 2018).
Antibacterial and Antifungal Applications
Derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been studied for their antibacterial and antifungal properties. These studies open up potential applications in the field of microbiology and infectious diseases (Kulkarni et al., 2016).
Applications in Organic Synthesis
Several derivatives are used as synthons for preparing diverse piperidine derivatives, which are valuable in organic synthesis. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with specific reagents afforded tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising for the preparation of various piperidine derivatives (Moskalenko & Boev, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-19-13(17)11(2)12-7-9-16(10-8-12)14(18)20-15(3,4)5/h6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCYSDFJISJFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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